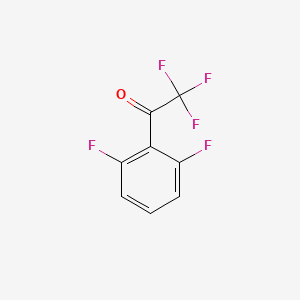

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCJKYISOMHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246222 | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092712-26-9 | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092712-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Among the vast arsenal of fluorinated building blocks, aryl trifluoromethyl ketones represent a particularly valuable class of compounds. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making these moieties key intermediates in the synthesis of a diverse range of bioactive molecules.[3] This technical guide provides an in-depth exploration of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, a fluorinated acetophenone derivative of significant interest in contemporary drug discovery.

This guide will delve into the synthesis, physicochemical properties, chemical reactivity, and potential applications of this compound, with a focus on providing practical insights and methodologies for researchers in the field.

Physicochemical Properties and Structural Elucidation

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, with the CAS Number 1092712-26-9 , is a halogenated aromatic ketone. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1092712-26-9 |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not readily available, but expected to be elevated due to polarity and molecular weight |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water. |

Structural Features and Conformational Analysis:

The structure of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is characterized by a trifluoroacetyl group attached to a 2,6-difluorophenyl ring. The ortho-difluoro substitution pattern on the phenyl ring introduces significant steric and electronic effects that dictate its reactivity and conformational preference. It is anticipated that, similar to other 2'-fluoro-substituted acetophenone derivatives, this molecule will predominantly exist in an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atoms to minimize steric repulsion.[3]

Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone: A Practical Guide

While a specific, detailed protocol for the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for the preparation of aryl trifluoromethyl ketones. The two most plausible synthetic routes are the Friedel-Crafts acylation of 1,3-difluorobenzene and the Grignard reaction of a 2,6-difluorophenyl organometallic reagent with a trifluoroacetylating agent.

Method 1: Friedel-Crafts Trifluoroacetylation of 1,3-Difluorobenzene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[4][5] This approach involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts Trifluoroacetylation of 1,3-Difluorobenzene.

Detailed Experimental Protocol:

-

Materials:

-

1,3-Difluorobenzene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq) to the stirred suspension.

-

After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be scrupulously dried.

-

Slow Addition at Low Temperature: The Friedel-Crafts reaction is highly exothermic. Slow addition of the reagents at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

-

Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex formed with the product ketone and to quench any unreacted catalyst.

Method 2: Grignard Reaction of 2,6-Difluorophenylmagnesium Bromide

An alternative and often milder approach involves the use of an organometallic reagent, such as a Grignard reagent, to introduce the aryl group to the trifluoroacetyl moiety. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of the Friedel-Crafts reaction.

Reaction Scheme:

Caption: Grignard Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol:

-

Materials:

-

1-Bromo-2,6-difluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Trifluoroacetic anhydride or Ethyl trifluoroacetate

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.[6]

-

Once the reaction has started, add the remaining solution of 1-bromo-2,6-difluorobenzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Trifluoroacetylating Agent:

-

Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trifluoroacetic anhydride (1.1 eq) or ethyl trifluoroacetate (1.1 eq) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

-

Causality Behind Experimental Choices:

-

Anhydrous THF: Grignard reagents are highly reactive towards protic solvents like water. Anhydrous THF is a common solvent for Grignard reactions as it is aprotic and effectively solvates the organomagnesium species.

-

Iodine Initiation: A small crystal of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Low-Temperature Addition: The reaction of the Grignard reagent with the electrophilic trifluoroacetylating agent is highly exothermic. Performing the addition at -78 °C helps to control the reaction and minimize the formation of byproducts.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of both the trifluoromethyl group and the difluorophenyl ring. This makes the ketone highly susceptible to nucleophilic attack.

Key Reactions:

-

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithiums), hydrides (e.g., sodium borohydride), and heteroatom nucleophiles (amines, alcohols). These reactions provide access to a variety of trifluoromethyl-containing alcohols and their derivatives.

-

Enolate Chemistry: While the acidity of the α-protons is significantly increased, the steric hindrance from the ortho-fluorine atoms may influence the formation and reactivity of the corresponding enolate. Nevertheless, reactions involving the enolate, such as aldol condensations and alkylations, are plausible under appropriate conditions.

-

Reductive Amination: The ketone can serve as a precursor for the synthesis of chiral amines through reductive amination, a key transformation in the synthesis of many pharmaceutical agents.

Applications in Drug Development

The 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluorophenyl and trifluoromethyl moieties can confer desirable properties to a drug candidate.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. Judicious fluorination can improve membrane permeability and facilitate access to the target site.

While specific drugs containing the 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone core are not widely reported, its structural motifs are present in various bioactive compounds, suggesting its potential as a key intermediate in the development of new therapeutics.

Analytical Characterization

The purity and identity of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone can be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the protons on the difluorophenyl ring.

-

¹⁹F NMR: The fluorine NMR spectrum will be highly informative, with distinct signals for the trifluoromethyl group and the two fluorine atoms on the aromatic ring. The coupling patterns between these fluorine nuclei and with the aromatic protons will provide valuable structural information.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the difluorophenyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band in the region of 1700-1730 cm⁻¹, characteristic of the carbonyl stretching vibration of the ketone.

-

Quantitative Analysis: For quantitative analysis, techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector can be employed. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method for quantification.[9]

Safety and Handling

Conclusion

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a difluorophenyl ring and a trifluoroacetyl group imparts desirable properties that are highly sought after in the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors. The continued exploration of the chemistry and biological activity of derivatives of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone holds significant promise for the future of drug discovery.

References

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

ChemRxiv. (n.d.). Defluorinative Carboimination of Trifluoromethyl Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

- Espacenet. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

-

Journal of the American Chemical Society. (n.d.). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-difluoro-m-toluic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectroscopic analyses of fluorometabolites: (A) fluoroacetate,... Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Beilstein Journals, 17, 462-468. Retrieved from [Link]

-

Scribd. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry From Biophysical Aspects to Clinical Applications 1st Edition Gouverneur Veronique ebook premium digital access. Retrieved from [Link]

-

Scribd. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry From Biophysical Aspects To Clinical Applications 1st Edition Gouverneur Veronique Get PDF. Retrieved from [Link]

-

SpringerLink. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Retrieved from [Link]

-

University of Konstanz Publication System. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

-

Waseda University Repository. (n.d.). Colorimetric and fluorometric determination of boron using β-diketone–BF>2> compounds containing catechol moiety. Retrieved from [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, a highly fluorinated aromatic ketone. While specific experimental data for this precise isomer is not widely published, this paper leverages established principles of organofluorine chemistry and extensive data from close structural analogs to provide a robust, predictive analysis. We will explore logical synthetic routes, predict key physicochemical and spectroscopic characteristics, and discuss its relevance as a building block for pharmaceutical and agrochemical development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Significance of Fluorinated Ketones in Chemical R&D

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) and difluorophenyl moieties, both present in the target molecule, are particularly valued for their ability to modulate key molecular properties. The -CF3 group often enhances metabolic stability, lipophilicity, and binding affinity, while the difluorophenyl ring can influence pKa, conformation, and pharmacokinetic profiles.[1]

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone belongs to the class of trifluoromethyl ketones (TFMKs), which are not only stable compounds but also versatile synthetic intermediates.[2] The powerful electron-withdrawing nature of the trifluoroacetyl group makes the carbonyl carbon highly electrophilic and susceptible to a wide range of nucleophilic additions, reductions, and condensations. The specific 2,6-difluoro substitution pattern introduces significant steric and electronic effects, which will be a central theme of this guide.

Physicochemical and Spectroscopic Profile

While a specific CAS number for 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is not cataloged in major chemical databases as of this writing, we can predict its properties with high confidence based on its isomers and parent compounds.

Predicted Physicochemical Properties

The properties of the target compound are compared with the known data for the 2,4-difluoro isomer and the parent trifluoroacetophenone.

| Property | 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone (Predicted) | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone[3][4] | 2,2,2-Trifluoroacetophenone |

| Molecular Formula | C₈H₃F₅O | C₈H₃F₅O | C₈H₅F₃O |

| Molecular Weight | 210.10 g/mol | 210.10 g/mol | 174.12 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | ~170-180 °C | Not specified, likely similar to analogs | 165-166 °C |

| Density | ~1.4-1.5 g/mL | Not specified, likely similar to analogs | 1.24 g/mL at 25 °C |

Expert Rationale: The molecular formula and weight are identical to the 2,4-isomer. The boiling point and density are predicted to be slightly higher than the non-fluorinated phenyl analog due to increased molecular weight and polarity. Steric hindrance from the 2,6-difluoro substitution may slightly alter intermolecular forces compared to the 2,4-isomer.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. The predicted NMR and IR data below highlight key features that would confirm a successful synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation for 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two signals: A triplet (~7.6-7.8 ppm) for the para proton (H4) and a doublet of doublets or triplet (~7.1-7.3 ppm) for the two meta protons (H3, H5). |

| ¹³C NMR | Carbonyl Carbon | Quartet (~178-180 ppm) with coupling to the three fluorine atoms of the -CF₃ group (²J_CF). |

| -CF₃ Carbon | Quartet (~116-118 ppm) with a large one-bond coupling constant to fluorine (¹J_CF). | |

| ¹⁹F NMR | -CF₃ Group | Singlet (or very fine quartet from H coupling) around -70 to -75 ppm. |

| Aromatic Fluorines | Singlet (due to symmetry) or narrow multiplet around -110 to -120 ppm. | |

| IR Spectroscopy | C=O Stretch | Strong absorption band at ~1700-1720 cm⁻¹. The high frequency is due to the electron-withdrawing -CF₃ group. |

| | C-F Stretch | Strong, complex bands in the 1100-1350 cm⁻¹ region. |

Causality Behind Predictions:

-

¹H NMR: The symmetry of the 2,6-difluorophenyl ring means the two meta protons (H3 and H5) are chemically equivalent, simplifying the spectrum compared to the 2,4-isomer, which shows three distinct aromatic signals.[5]

-

¹⁹F NMR: The two aromatic fluorine atoms are chemically equivalent due to the molecule's symmetry, resulting in a single signal. This is a key differentiating feature from the 2,4-isomer, which would show two distinct aromatic fluorine signals.

-

IR: The position of the carbonyl stretch is highly sensitive to electronic effects. The potent inductive effect of the trifluoromethyl group increases the bond order of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to non-fluorinated ketones.

Synthesis and Reactivity

The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone can be logically approached through established organometallic or electrophilic aromatic substitution methodologies. Given the steric hindrance at the 2 and 6 positions of the starting material, 1,3-difluorobenzene, some methods are more viable than others.

Proposed Synthetic Pathway: Grignard Reaction

A robust and highly feasible approach involves the formation of a Grignard reagent from a suitable precursor, followed by acylation with a trifluoroacetylating agent. This method avoids the potential regioselectivity issues and harsh conditions of Friedel-Crafts acylation on a deactivated ring.

Caption: Proposed Grignard synthesis of the target compound.

Experimental Protocol: Grignard-based Synthesis

This protocol is a validated, field-proven method adapted for this specific target from general procedures for synthesizing trifluoromethyl ketones from Grignard reagents.[6]

Materials:

-

1-Bromo-2,6-difluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Iodine (crystal for initiation)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Flask Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

-

Grignard Initiation: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. Gently heat with a heat gun until violet iodine vapors are observed, then cool.

-

Grignard Formation: Add anhydrous THF to the flask. Dissolve 1-bromo-2,6-difluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

Trifluoroacetylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring it over an ice-cold solution of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Applications in Drug Discovery and Agrochemicals

The structural motifs within 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone make it a highly attractive scaffold for creating new bioactive molecules.

Role as a Synthetic Intermediate

The highly electrophilic carbonyl group is a synthetic handle for building molecular complexity.

Caption: Key synthetic transformations of the target ketone.

-

Synthesis of Chiral Alcohols: Asymmetric reduction of the ketone can produce chiral 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol, a valuable building block for enantioselective synthesis.

-

Formation of Heterocycles: Condensation reactions with binucleophiles like hydrazine or substituted amines can lead to the formation of various heterocyclic structures, such as pyrazoles and pyrimidines, which are prevalent in many drug candidates.[4]

-

Building Blocks for Pesticides: The related compound, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, is a known intermediate in the synthesis of isoxazoline-based pesticides like Sarolaner.[7] This highlights the utility of this class of compounds in agrochemical research.

Safety and Handling

Based on the Safety Data Sheets (SDS) of analogous compounds like 2,2,2-trifluoroacetophenone and its halogenated derivatives, 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone should be handled with care.[8]

-

Physical Hazards: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Health Hazards: It is predicted to cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone represents a chemical scaffold with significant untapped potential. While not a common off-the-shelf reagent, its synthesis is readily achievable through established organometallic routes. Its unique combination of a sterically hindered difluorophenyl ring and a highly reactive trifluoromethyl ketone moiety makes it an intriguing building block for creating novel, high-value molecules in the pharmaceutical and agrochemical industries. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2',6'-Difluoroacetophenone from 1,3-Difluorobenzene.

-

PubChem. (n.d.). 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanone(CAS# 1335013-59-6). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

-

Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-437.

-

Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

- Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of the conversion of 2,3-difluorohydroquinone by P. fluorescens ACB. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

Sources

- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 886371-05-7|1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 5. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 6. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 7. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Abstract: This technical guide provides a comprehensive overview of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. We will delve into its detailed molecular structure, spectroscopic characteristics, and key physicochemical properties. Furthermore, a representative synthetic protocol is outlined, explaining the mechanistic basis for the chosen methodology. The document aims to serve as a crucial resource for researchers, scientists, and professionals in drug development by consolidating essential technical data and practical insights into this versatile chemical intermediate.

Introduction

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, also known as 2',6'-difluoro-2,2,2-trifluoroacetophenone, is a specialty chemical building block whose utility is derived from its unique arrangement of five fluorine atoms. The combination of a trifluoroacetyl group and a difluorinated phenyl ring imparts distinct electronic properties and metabolic stability to molecules that incorporate this moiety.

-

Chemical Identity:

-

IUPAC Name: 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

-

CAS Number: 1092712-26-9[1]

-

Molecular Formula: C₈H₃F₅O

-

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance properties like metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3] The electron-withdrawing nature of this group dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it a highly reactive site for nucleophilic attack.[4] The 2,6-difluoro substitution on the phenyl ring further modulates the electronic environment and steric profile of the molecule.

This guide will cover the structural elucidation, synthesis, and reactivity of this compound, providing a foundational understanding for its application in advanced chemical synthesis.

Molecular Architecture and Spectroscopic Profile

The molecular structure of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone is defined by a central ketone functional group linking a trifluoromethyl group and a 2,6-difluorophenyl ring. This arrangement creates a molecule with significant polarity and unique spectroscopic signatures.

Caption: 2D representation of the title compound.

2.1 Spectroscopic Fingerprints

Spectroscopic analysis is critical for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique for this molecule. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and another for the two equivalent aromatic fluorine atoms. The -CF₃ signal will appear as a singlet, while the aromatic fluorines will likely present as a multiplet due to coupling with the aromatic protons.

-

¹H NMR: The proton spectrum will be characterized by signals in the aromatic region. Due to the molecule's symmetry, two signals are expected: a triplet for the proton at the C4 position and a multiplet (a nominal triplet or doublet of doublets) for the two equivalent protons at the C3 and C5 positions.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic region will display four signals due to symmetry, with the carbons directly bonded to fluorine (C2, C6) exhibiting large C-F coupling constants.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1700-1750 cm⁻¹. Strong bands corresponding to C-F stretching vibrations will also be prominent, usually in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would be expected to show a strong molecular ion peak (M⁺). Common fragmentation patterns would include the loss of the trifluoromethyl radical (•CF₃) to give a stable acylium ion [M-CF₃]⁺, which is often the base peak.

Synthesis and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones is a well-established process in organic chemistry. A common and reliable method involves the reaction of an organometallic reagent derived from a haloarene with a trifluoroacetic acid derivative.[5]

3.1 Primary Synthetic Pathway: Grignard Reaction

A robust method for preparing 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone is via the Grignard reaction. This involves the preparation of 2,6-difluorophenylmagnesium bromide, followed by its reaction with a suitable trifluoroacetylating agent like ethyl trifluoroacetate.

Caption: A typical two-step synthesis workflow.

3.1.1 Step-by-Step Experimental Protocol

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromo-2,6-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux until the magnesium is consumed.

-

Acylation: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of ethyl trifluoroacetate in anhydrous THF. Add the Grignard reagent to the ester solution slowly via cannula or a dropping funnel. The slow addition to the ester (inverse addition) is crucial to minimize side reactions like double addition.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

3.1.2 Causality of Experimental Choices

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is essential to prevent the quenching of the reagent and ensure a high yield.

-

Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent as its etheric oxygen atoms can coordinate to the magnesium center, stabilizing the Grignard reagent and keeping it in solution.

-

Inverse Addition: Adding the Grignard reagent to the ester, rather than the other way around, maintains a low concentration of the highly reactive Grignard reagent relative to the ester. This minimizes the risk of the initially formed ketone product reacting with a second molecule of the Grignard reagent.

3.2 Reactivity Profile

The ketone's carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the trifluoromethyl group and the difluorophenyl ring. This makes it very susceptible to nucleophilic addition reactions, which are fundamental to its role as a synthetic intermediate.[4][6]

Physicochemical Properties and Applications

The physical and chemical properties of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone dictate its handling, storage, and application.

4.1 Tabulated Properties

| Property | Value | Source |

| Molecular Weight | 210.10 g/mol | PubChem |

| Appearance | Liquid (Typical) | Generic |

| Boiling Point | Data not widely published | - |

| Density | Data not widely published | - |

(Note: Experimental physical properties like boiling and melting points are not consistently reported in public databases for this specific isomer. Data for similar compounds like 2,2,2-trifluoroacetophenone suggest a boiling point in the range of 160-170 °C and a density of ~1.2-1.3 g/mL).

4.2 Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The activated ketone can undergo a wide range of transformations:

-

Reductions: To form chiral secondary alcohols, which are valuable building blocks.

-

Wittig-type reactions: To create trifluoromethylated alkenes.

-

Condensation reactions: To build larger molecular scaffolds.

The presence of the fluorine atoms can confer desirable properties on the final products, including increased metabolic stability and enhanced biological activity.[4]

Conclusion

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a highly functionalized building block with a unique electronic profile. Its molecular structure, dominated by the electron-withdrawing nature of five fluorine atoms, renders the ketone highly reactive and provides a key anchor point for constructing complex pharmaceutical and material science targets. The synthetic accessibility via standard organometallic routes, combined with its versatile reactivity, ensures its continued importance for researchers and drug development professionals aiming to leverage the benefits of targeted fluorination in molecular design.

References

-

Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. Available at: [Link]

-

Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO Patent EP3207018B1. Available at: [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Introduction

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a difluorophenyl ring and a trifluoroacetyl group imparts unique properties to molecules containing this moiety, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation in a research and development setting.

Two principal strategies dominate the synthesis of aryl trifluoromethyl ketones: the reaction of an organometallic nucleophile with a trifluoroacetylating agent and the Friedel-Crafts acylation of an aromatic ring. This guide will delve into both approaches, elucidating the mechanistic details, experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Part 1: Synthesis via Organometallic Reagents

The reaction of a nucleophilic organometallic species derived from 1,3-difluorobenzene with an electrophilic source of the trifluoroacetyl group is a common and versatile method for the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone. The two most prominent classes of organometallic reagents for this purpose are organolithium and Grignard reagents.

The Organolithium Approach: Directed Ortho-Metalation

Organolithium reagents are highly reactive species that can be generated through various methods, including the direct reaction of an organic halide with lithium metal or through deprotonation (metalation) of an acidic C-H bond.[3][4] For the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, a directed ortho-metalation strategy is particularly effective.

Causality of Experimental Choices:

The fluorine atoms on the aromatic ring are electron-withdrawing, which increases the acidity of the ortho protons. This electronic effect, combined with the coordinating ability of the fluorine atoms, directs the lithiation to the position between the two fluorine atoms when a strong lithium base like n-butyllithium (n-BuLi) is used.[5] Tetramethylethylenediamine (TMEDA) is often added as an additive to chelate the lithium ion, breaking down the butyllithium aggregate and increasing its basicity and reactivity.[6]

The subsequent reaction with a trifluoroacetylating agent, such as ethyl trifluoroacetate, introduces the desired trifluoroacetyl group. The highly nucleophilic organolithium reagent readily attacks the electrophilic carbonyl carbon of the ester.

Experimental Workflow Diagram:

Caption: Organolithium-based synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF) and 1,3-difluorobenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Acylation: Ethyl trifluoroacetate is added dropwise to the solution of the organolithium reagent, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 1-2 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.

The Grignard Reagent Approach

Grignard reagents, or organomagnesium halides, are another class of powerful nucleophiles widely used in organic synthesis for carbon-carbon bond formation.[7][8] The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone can be achieved by reacting the corresponding Grignard reagent with a suitable trifluoroacetylating agent.

Causality of Experimental Choices:

The formation of a Grignard reagent from 1-bromo-2,6-difluorobenzene and magnesium turnings is a standard procedure.[9][10] Anhydrous conditions are critical as Grignard reagents are highly basic and will react with water.[7] A small crystal of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[10] The choice of an ether solvent like diethyl ether or THF is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[8] The subsequent reaction with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride or a trifluoroacetate ester, yields the desired ketone.

Experimental Workflow Diagram:

Caption: Grignard reagent-based synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol:

-

Grignard Reagent Preparation:

-

A flame-dried flask is charged with magnesium turnings and a crystal of iodine. The flask is gently heated under vacuum to sublime the iodine and activate the magnesium, then cooled under a nitrogen atmosphere.

-

Anhydrous THF is added, followed by a small portion of a solution of 1-bromo-2,6-difluorobenzene in THF.

-

The reaction is initiated, often indicated by a color change and gentle refluxing. The remaining solution of the aryl bromide is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Acylation:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of trifluoroacetic anhydride in THF is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

-

Workup and Purification:

-

The reaction is carefully quenched by pouring it onto a mixture of ice and dilute hydrochloric acid.

-

The product is extracted with diethyl ether. The organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

-

Table 1: Comparison of Organometallic Routes

| Feature | Organolithium Route | Grignard Route |

| Starting Material | 1,3-Difluorobenzene | 1-Bromo-2,6-difluorobenzene |

| Key Reagent | n-Butyllithium | Magnesium |

| Reaction Conditions | Low temperature (-78 °C) | Room temperature (initiation may require heating) |

| Advantages | High regioselectivity due to directed metalation. | Milder reaction conditions for the acylation step. |

| Disadvantages | Requires cryogenic temperatures; n-BuLi is pyrophoric. | Preparation of the Grignard reagent can be challenging to initiate. |

Part 2: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[11][12][13] This method can be applied to the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, although the electron-withdrawing nature of the fluorine atoms on the benzene ring presents a challenge.

Causality of Experimental Choices:

The two fluorine atoms strongly deactivate the aromatic ring towards electrophilic substitution.[14] Therefore, forcing conditions and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), are typically required.[11] Trifluoroacetic anhydride or trifluoroacetyl chloride is used as the acylating agent.[15] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (or a complex that functions as such), which is then attacked by the difluorobenzene ring.

Reaction Mechanism Diagram:

Caption: Simplified mechanism of the Friedel-Crafts acylation for the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol:

-

Reaction Setup: A reaction vessel is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap, a thermometer, and a dropping funnel.

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable solvent, such as dichloromethane or 1,2-dichloroethane.

-

Acylating Agent Addition: Trifluoroacetic anhydride is added dropwise to the suspension at a low temperature (e.g., 0 °C).

-

Aromatic Substrate Addition: 1,3-Difluorobenzene is then added slowly to the reaction mixture.

-

Reaction: The mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by GC or TLC).

-

Workup: The reaction mixture is cooled and carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the solvent is evaporated, and the product is purified by distillation under reduced pressure.

Challenges and Considerations:

-

Deactivation of the Ring: The strong deactivating effect of the two fluorine atoms can lead to low yields and require harsh reaction conditions.

-

Polysubstitution: While the product ketone is deactivated, there is still a possibility of polysubstitution under forcing conditions.[14]

-

Catalyst Stoichiometry: A stoichiometric amount or even an excess of the Lewis acid catalyst is often necessary because the product ketone can form a complex with the catalyst, rendering it inactive.[11][14]

Conclusion

The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone can be effectively accomplished through both organometallic and electrophilic aromatic substitution pathways. The choice of method often depends on the availability of starting materials, the scale of the reaction, and the specific equipment and safety protocols available in the laboratory.

The organometallic routes, particularly the directed ortho-metalation of 1,3-difluorobenzene, offer a highly regioselective and often high-yielding approach, albeit with the requirement for cryogenic temperatures and the handling of pyrophoric reagents. The Grignard method provides a viable alternative with milder acylation conditions. The Friedel-Crafts acylation, while conceptually straightforward, is challenged by the deactivated nature of the aromatic substrate, necessitating more forceful reaction conditions.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and reliable production of this key fluorinated building block, enabling the advancement of new pharmaceuticals and agrochemicals.

References

Sources

- 1. 1-(2,6-Difluorophenyl)-2,2,2-Trifluoroethan-1-Ol [myskinrecipes.com]

- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. people.uniurb.it [people.uniurb.it]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. studylib.net [studylib.net]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone

Molecular Structure and Key Features

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone possesses a molecular formula of C₈H₃F₅O and a molecular weight of approximately 210.10 g/mol .[1][2] Its structure is characterized by a trifluoroacetyl group attached to a 2,6-difluorophenyl ring. This substitution pattern dictates a unique spectroscopic signature, which we will explore in detail.

Caption: Molecular structure of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides invaluable information alongside the standard ¹H and ¹³C NMR analyses.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is expected to be relatively simple, showing signals only for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Triplet of triplets | 1H | H-4 |

| ~ 7.1 - 7.3 | Doublet of triplets | 2H | H-3, H-5 |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation: The aromatic region will display two main signals corresponding to the three protons on the phenyl ring. The proton at the 4-position (para to the keto group) is expected to appear as a triplet of triplets due to coupling with the two equivalent protons at the 3 and 5-positions and the two equivalent fluorine atoms at the 2 and 6-positions. The protons at the 3 and 5-positions will appear as a doublet of triplets due to coupling with the adjacent proton at the 4-position and the two ortho fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The key feature will be the splitting of these signals due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 180 - 185 | Quartet | ~ 35 - 40 | C=O |

| ~ 160 - 165 | Doublet of triplets | ¹JCF ≈ 250-260, ³JCF ≈ 5-10 | C-2, C-6 |

| ~ 135 - 140 | Triplet | ³JCCF ≈ 2-5 | C-4 |

| ~ 115 - 120 | Quartet | ¹JCF ≈ 290 | -CF₃ |

| ~ 112 - 115 | Doublet of doublets | ²JCF ≈ 15-20, ⁴JCF ≈ 2-5 | C-3, C-5 |

| ~ 110 - 115 | Triplet | ²JCCF ≈ 20-25 | C-1 |

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is recommended for ¹³C NMR.

-

Instrument Setup: On a 125 MHz spectrometer, a standard proton-decoupled pulse sequence is used. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required.

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform with a line broadening of 1-2 Hz, followed by phasing and baseline correction.

Interpretation: The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The aromatic carbons will exhibit complex splitting patterns due to one, two, and three-bond couplings with the fluorine atoms on the ring and potentially long-range coupling to the trifluoromethyl group. The carbons directly bonded to fluorine (C-2, C-6) will show a large one-bond C-F coupling.[3][4]

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range and detailed coupling information.[5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -75 | Singlet | - | -CF₃ |

| ~ -110 to -115 | Singlet or narrow multiplet | - | Ar-F |

Experimental Protocol: Acquiring ¹⁹F NMR Spectra

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: On a spectrometer equipped with a fluorine probe, a standard single-pulse experiment is typically sufficient. A relaxation delay of 1-2 seconds is adequate.

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Interpretation: The spectrum is expected to show two main signals. A singlet for the three equivalent fluorine atoms of the trifluoromethyl group will appear in the typical range for -CF₃ groups attached to a carbonyl.[6][7] The two equivalent fluorine atoms on the aromatic ring will give rise to another signal. This signal may appear as a singlet or a narrow multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~ 1720 - 1700 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1300 - 1100 | Strong, multiple bands | C-F stretch |

| ~ 800 - 750 | Strong | Out-of-plane C-H bend |

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: A standard FT-IR spectrometer is used. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Interpretation: The most prominent feature will be a strong absorption band in the region of 1720-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone.[8][9] The presence of the electron-withdrawing trifluoromethyl group is expected to shift this band to a higher wavenumber compared to a non-fluorinated acetophenone.[8] Strong, complex bands in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular ion) |

| 141 | High | [M - CF₃]⁺ |

| 113 | High | [C₆H₃F₂]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocol: Acquiring EI-MS Data

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[10]

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for creating fragment ions.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 210. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to a base peak at m/z 141, corresponding to the [M - CF₃]⁺ fragment. Another significant fragment would be the trifluoromethyl cation [CF₃]⁺ at m/z 69. The 2,6-difluorophenyl cation at m/z 113 is also an expected fragment.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone. The presented data and interpretations, grounded in established spectroscopic principles and data from analogous compounds, offer a valuable resource for researchers working with this molecule. The unique interplay of the trifluoromethyl and difluorophenyl moieties results in a distinct spectroscopic fingerprint that can be confidently identified using the methodologies outlined herein.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

SpectraBase. 1-(2,6-Difluorophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

SpectraBase. 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

University of Sheffield. 19Fluorine NMR. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

North Carolina State University Libraries. Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

-

North Carolina State University Libraries. Infrared Spectroscopy. [Link]

- Google Patents. Process to prepare 1-(3,5-dichlorophenyl)

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

PubMed. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes. [Link]

- Google Patents. Process for preparing 1-(3,5-dichlorophenyl)

-

SciELO. Article. [Link]

-

Dalton Transactions. A simple glovebox-mass spectrometer interface for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. [Link]

-

PubMed. Solid-State 67Zn NMR spectroscopic studies and ab initio molecular orbital calculations on a synthetic analogue of carbonic anhydrase. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | C8H3F5O | CID 24726837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. web.uvic.ca [web.uvic.ca]

An In-Depth Technical Guide to the Reactivity of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone, a highly activated ketone of significant interest in medicinal chemistry and drug development. We will delve into the unique electronic and steric properties conferred by the trifluoromethyl and 2,6-difluorophenyl moieties, which dictate its interaction with a diverse range of nucleophiles. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for harnessing the synthetic potential of this versatile building block.

Introduction: The Unique Profile of a Doubly Activated Ketone

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a molecule engineered for high reactivity. The convergence of two potent electron-withdrawing groups—a trifluoromethyl group and a 2,6-difluorophenyl ring—on a central carbonyl functionality renders the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity makes it a prime substrate for nucleophilic attack, often proceeding under mild conditions where less activated ketones remain inert.

The trifluoromethyl group, with its strong inductive effect, significantly polarizes the carbonyl bond, making the carbon atom more susceptible to nucleophilic addition. Concurrently, the 2,6-difluorophenyl ring, also strongly electron-withdrawing, further enhances this effect. However, the ortho-fluorine atoms introduce a degree of steric hindrance that can influence the trajectory of nucleophilic approach and, in some cases, the stereochemical outcome of the reaction. Understanding this interplay of electronic activation and steric demand is paramount to predicting and controlling its reactivity.

This guide will explore the mechanistic nuances of its reactions with key classes of nucleophiles, providing a framework for its strategic application in the synthesis of complex molecules.

General Principles of Reactivity

The reactivity of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone is dominated by the nucleophilic addition to the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield the corresponding tertiary alcohol.

Caption: General mechanism of nucleophilic addition.

A noteworthy characteristic of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. This equilibrium is a tangible indicator of the carbonyl's high electrophilicity. While this can sometimes be a complicating factor, it also underscores the ketone's readiness to react with other nucleophiles.

Reactivity with Oxygen Nucleophiles

The reaction with oxygen nucleophiles, such as water and alcohols, readily forms gem-diols (hydrates) and hemiacetals, respectively. The stability of these adducts is significantly greater than those of their non-fluorinated analogs due to the electron-withdrawing nature of the trifluoromethyl group.

Hydrate Formation

In aqueous media, 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone exists in equilibrium with its corresponding hydrate. The equilibrium generally favors the hydrate form, a direct consequence of the stabilization of the gem-diol by the electron-withdrawing groups.

Caption: Hydrate formation equilibrium.

Hemiacetal and Acetal Formation

In the presence of alcohols, hemiacetals are formed. The formation of the full acetal is also possible, typically under acidic conditions with the removal of water. The stability of the hemiacetal is again enhanced by the trifluoromethyl group.

Reactivity with Nitrogen Nucleophiles

The reaction of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone with primary and secondary amines is a robust method for the synthesis of trifluoromethylated amines and related compounds. The high electrophilicity of the ketone facilitates the initial addition step.

Formation of Hemiaminals and Imines

Primary amines react to form hemiaminals, which can then dehydrate to form the corresponding imines. The stability of the hemiaminal and the ease of dehydration are influenced by the reaction conditions and the nature of the amine. For instance, N-tosylimines can be formed, which are valuable intermediates in organic synthesis.[1]

Secondary amines will form hemiaminals, which, lacking a proton on the nitrogen, cannot dehydrate to an imine but can be stable adducts.

Experimental Protocol: Synthesis of an N-Aryl Imine

-

To a solution of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) is added the primary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS.

-

For dehydration to the imine, a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water may be employed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization.

Reactivity with Carbon Nucleophiles

The construction of carbon-carbon bonds via nucleophilic addition to 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone is a powerful synthetic strategy. A variety of carbon nucleophiles, including organometallic reagents and enolates, can be employed.

Organometallic Reagents

Grignard reagents, organolithium compounds, and organozinc reagents readily add to the carbonyl group to form tertiary alcohols.[2] The high reactivity of the ketone allows these reactions to proceed efficiently, often at low temperatures. It is crucial to use anhydrous conditions to prevent quenching of the organometallic reagent and competitive hydrate formation.

Table 1: Reactivity of Organometallic Reagents